Cross-Coupling Reactivity: 4-Bromo vs. 4-Des-bromo Analog Enables Pd-Catalyzed Diversification
The target compound contains a 4-bromo substituent positioned ortho to the ring oxygen of the dihydrobenzofuran core, providing an established oxidative addition site for Pd(0) catalysts. In contrast, the des-bromo analog (2-ethyl-7-methyl-2,3-dihydrobenzofuran-3-amine, CAS 1342784-86-4) lacks this synthetic handle and cannot participate in analogous C–C bond-forming cross-coupling reactions . 4-Bromo-2,3-dihydrobenzofuran has been explicitly used as a key intermediate for Pd-mediated coupling reactions to access diverse 4-substituted-2,3-dihydrobenzofurans [1].
4-Br aryl bromide enables Pd(0) oxidative addition
No aryl halide; coupling not feasible
| Evidence Dimension | Synthetic diversification capability (Suzuki-Miyaura cross-coupling compatibility) |
|---|---|
| Target Compound Data | Aryl bromide at C4 enabling Pd-mediated cross-coupling (reported precedent with analogous 4-bromo-2,3-dihydrobenzofuran scaffold) [1] |
| Comparator Or Baseline | Des-bromo analog (CAS 1342784-86-4): No aryl halide present; oxidative addition not feasible |
| Quantified Difference | Functional vs. non-functional for cross-coupling; bromine serves as an entry point for >10 common coupling protocols |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, toluene/EtOH, 80 °C) as reported for 4-bromo-2,3-dihydrobenzofuran [1] |
Why This Matters
Procurement of the brominated compound provides a modular intermediate that can be diversified into dozens of analogs via a single coupling step, whereas the des-bromo analog terminates the synthetic sequence, limiting library generation and SAR exploration.
- [1] Hanson, R.L.; Davis, B.L.; Goldberg, S.L.; et al. Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Enzyme Microb. Technol. 2008, 42, 598–603. Patent cited: Agris.fao.org. View Source
